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molecular formula C14H15NO5 B8693975 Tert-butyl 2-(1,3-dioxoisoindolin-2-yloxy)acetate

Tert-butyl 2-(1,3-dioxoisoindolin-2-yloxy)acetate

Cat. No. B8693975
M. Wt: 277.27 g/mol
InChI Key: RCVSZLDUGCXEEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07384558B2

Procedure details

N-hydroxyphthalimide (3.87 g, 23 mmol) and potassium carbonate (2.14 g, 15.5 mmol) were suspended in 1-methyl-2-pyrrolidinone (23 mL) and heated to 40° C. t-Butyl-bromoacetate (4.58 g, 23 mmol) was added, and the reaction temperature was increased to 50° C., and held at this temperature for 4 hours, and then poured into 50 mL of ice water to precipitate the product. The solid was collected on a glass filter funnel and washed with water until the filtrate was colorless. The precipitate was dried on the filter funnel with the house vacuum, and by azeotroping with chloroform. This afforded 5.92 g (91% yield) of product with a melting point of 143-144° C. The compound was characterized as NMR and MS as follows: 1) C-NMR (CDCl3): 28.39, 73.82, 83.38, 124.04, 129.22, 134.99, 163.40, 166.29 ppm; 2) H-NMR (CDCl3): 1.46 (s, 9H); 4.68 (s, 2H); 7.74 (m, 2H); 7.83 (m, 2H) ppm; and 3) MS (ESI): 300.2 [M+Na]+, 577.3 [2M+Na]+.
Quantity
3.87 g
Type
reactant
Reaction Step One
Quantity
2.14 g
Type
reactant
Reaction Step Two
Quantity
4.58 g
Type
reactant
Reaction Step Three
[Compound]
Name
ice water
Quantity
50 mL
Type
reactant
Reaction Step Four
Quantity
23 mL
Type
solvent
Reaction Step Five
Yield
91%

Identifiers

REACTION_CXSMILES
[OH:1][N:2]1[C:6](=[O:7])[C:5]2=[CH:8][CH:9]=[CH:10][CH:11]=[C:4]2[C:3]1=[O:12].C(=O)([O-])[O-].[K+].[K+].[C:19]([O:23][C:24](=[O:27])[CH2:25]Br)([CH3:22])([CH3:21])[CH3:20]>CN1CCCC1=O>[C:3]1(=[O:12])[N:2]([O:1][CH2:25][C:24]([O:23][C:19]([CH3:22])([CH3:21])[CH3:20])=[O:27])[C:6](=[O:7])[C:5]2=[CH:8][CH:9]=[CH:10][CH:11]=[C:4]12 |f:1.2.3|

Inputs

Step One
Name
Quantity
3.87 g
Type
reactant
Smiles
ON1C(C=2C(C1=O)=CC=CC2)=O
Step Two
Name
Quantity
2.14 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Three
Name
Quantity
4.58 g
Type
reactant
Smiles
C(C)(C)(C)OC(CBr)=O
Step Four
Name
ice water
Quantity
50 mL
Type
reactant
Smiles
Step Five
Name
Quantity
23 mL
Type
solvent
Smiles
CN1C(CCC1)=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
CUSTOM
Type
CUSTOM
Details
to precipitate the product
CUSTOM
Type
CUSTOM
Details
The solid was collected on a glass
FILTRATION
Type
FILTRATION
Details
filter funnel
WASH
Type
WASH
Details
washed with water until the filtrate
CUSTOM
Type
CUSTOM
Details
The precipitate was dried on the filter funnel with the house vacuum
CUSTOM
Type
CUSTOM
Details
by azeotroping with chloroform

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
C1(C=2C(C(N1OCC(=O)OC(C)(C)C)=O)=CC=CC2)=O
Measurements
Type Value Analysis
AMOUNT: MASS 5.92 g
YIELD: PERCENTYIELD 91%
YIELD: CALCULATEDPERCENTYIELD 92.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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